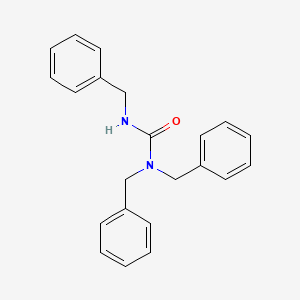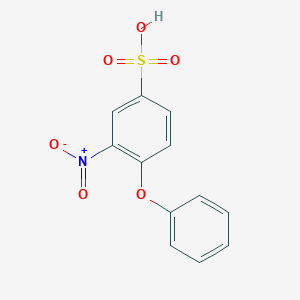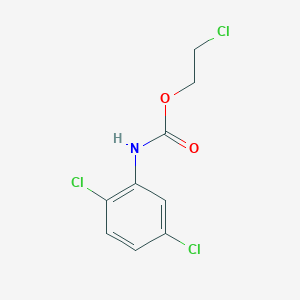![molecular formula C19H20O4 B11957778 2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid: is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid derivatives with 3-phenylpentan-2-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(4-Methylpentyl)oxy]carbonyl}benzoic acid
- 2-((3-Methylbutan-2-yloxy)carbonyl)benzoic acid
- 2-((Pentan-2-yloxy)carbonyl)benzoic acid
Uniqueness
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid is unique due to the presence of the phenyl group in its structure, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, making it more suitable for certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C19H20O4 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(3-phenylpentan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H20O4/c1-3-15(14-9-5-4-6-10-14)13(2)23-19(22)17-12-8-7-11-16(17)18(20)21/h4-13,15H,3H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
DDGVQXSIAHQHDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(C)OC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B11957703.png)

![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)








![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)

